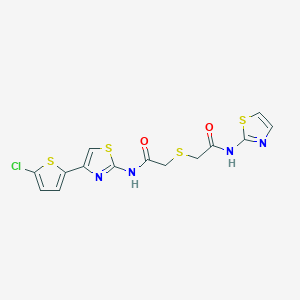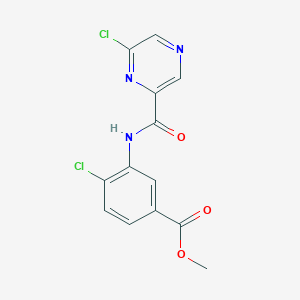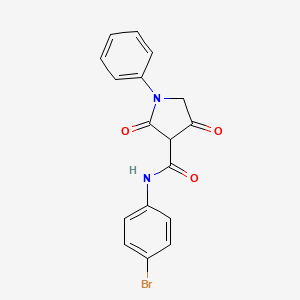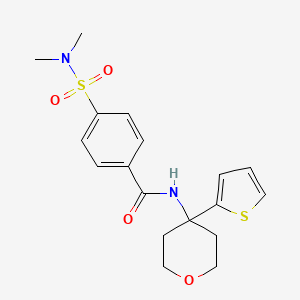![molecular formula C9H14N4O B2401985 N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide CAS No. 2094620-18-3](/img/structure/B2401985.png)
N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide” is a compound that contains a 1,2,3-triazole ring. The triazole ring is a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . Triazoles are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles in very good yields under metal-free conditions from readily accessible 2-aminoacrylates and aryldiazonium salts . This method displays excellent functional group tolerance .Chemical Reactions Analysis
Triazoles are known to undergo various chemical reactions. For instance, they can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . They can also undergo a sequential C-N bond formation and electro-oxidative N-N coupling .Zukünftige Richtungen
Triazoles have been found to have a wide range of applications in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Therefore, the future directions for “N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide” could involve further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
N-[3-(2-methyltriazol-4-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-3-9(14)10-6-4-5-8-7-11-13(2)12-8/h3,7H,1,4-6H2,2H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRTMDTUCTFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)
![N~5~-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)




![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)


![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)